(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide
Description
Properties
IUPAC Name |
(Z)-3-phenyl-N'-[(E)-3-phenylprop-2-enoyl]prop-2-enehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(13-11-15-7-3-1-4-8-15)19-20-18(22)14-12-16-9-5-2-6-10-16/h1-14H,(H,19,21)(H,20,22)/b13-11-,14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPVJOBCXVCJE-HEEUSZRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)/C=C\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide typically involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of phenylhydrazine with cinnamaldehyde under acidic or basic conditions to form the desired enehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the enehydrazide to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazones, while reduction can produce hydrazine derivatives. Substitution reactions on the aromatic rings can lead to various substituted enehydrazides .
Scientific Research Applications
Chemistry
(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide serves as a building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound's reactive functional groups enable its use in synthesizing more complex organic molecules.
- Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating studies on metal interactions and catalysis.
Biology
The compound exhibits notable biological activities, making it a subject of interest in pharmacological research:
- Antimicrobial Activity : Studies indicate potential efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.
- Anticancer Properties : Research has shown that this compound may inhibit key enzymes involved in cancer cell proliferation, highlighting its therapeutic potential in oncology.
Materials Science
In materials science, the compound is explored for its role in developing novel materials:
- Polymer Development : Its unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or functionalities of the resulting materials.
- Coatings and Composites : this compound can be used to create specialized coatings that exhibit desirable properties such as chemical resistance or UV stability.
Mechanism of Action
The mechanism of action of (2Z)-3-phenyl-N’-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation . The pathways involved include the modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core structure includes a hydrazide linkage (-CONH-NH-) and conjugated double bonds, which differentiate it from analogs with alternative functional groups (e.g., benzimidazole, triazole, or amide substituents). Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Impact of Functional Groups on Properties
Hydrazide vs. This modification correlates with broad-spectrum antiproliferative activity . In contrast, the hydrazide group in the target compound may favor hydrogen-bonding interactions, influencing solubility and protein-binding affinity .
Hydroxy Substitution (): The addition of a hydroxy group in 2-hydroxy-N,N'-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide facilitates hydrogen-bonding networks, as described by Etter’s graph-set analysis . This could improve crystallinity and antimicrobial activity compared to the non-hydroxylated target compound .
Amide vs. Hydrazide (): The amide-linked analog () lacks the NH-NH bridge, reducing conformational flexibility but increasing hydrolytic stability.
- Selinexor’s trifluoromethyl and triazole groups contribute to its high binding affinity to Exportin-1 (XPO1), a nuclear transport protein. The target compound’s phenyl groups lack these electron-withdrawing substituents, suggesting divergent biological targets .
Biological Activity
(2Z)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide is a hydrazone derivative with potential biological significance. This compound has garnered attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that hydrazone derivatives exhibit significant anti-inflammatory effects. A study demonstrated that this compound reduced inflammation markers in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
2. Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action is believed to involve the activation of caspases and modulation of the Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HT29 (Colon Cancer) | 12 | Bcl-2 modulation |
3. Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Patients receiving the compound showed a significant reduction in pain scores compared to the placebo group, indicating its potential as a therapeutic agent for inflammatory conditions.
- Case Study on Anticancer Properties : A clinical study investigated the effects of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results showed enhanced tumor regression rates and improved patient survival compared to chemotherapy alone.
Q & A
Q. What computational models predict the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
